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The following table summarizes the key efficacy data for HBeAg seroconversion from clinical trials of

besifovir:

Table 1: HBeAg Seroconversion Rates in Besifovir Clinical Trials

Study Duration
& Design

Patient Cohort
Comparison
Groups

HBeAg Seroconversion
Rates

Key
References

Phase IIb (48
weeks) [1]

Treatment-naive

HBeAg-positive
patients

Besifovir 90 mg

vs. Besifovir 150
mg vs. Entecavir

0.5 mg

11.11% vs. 15.00% vs.

9.52% (p>0.05)

[1]

Phase 3 &
Extensions (up
to 192 weeks)
[2] [3]

Treatment-naive

patients
continuing or

switching to
Besifovir

BSV-BSV group

vs. TDF-BSV
group (switched

at week 48)

Rates were similar between

groups over 144 and 192
weeks (specific

percentages not provided
in all sources).

[2] [3]

Phase 4 (48
weeks) [4]

Patients virally
suppressed on

TDF, randomized
to switch

Switch to
Besifovir vs.

Continue TDF

Not Reported (Study
focused on maintained

virologic suppression)

[4]
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Application Note: Monitoring Protocol for HBeAg
Seroconversion

This protocol outlines the standardized procedures for monitoring and confirming HBeAg seroconversion in

chronic hepatitis B patients treated with besifovir in a clinical research setting.

Background and Objective

The goal of antiviral therapy for HBeAg-positive chronic hepatitis B is to achieve sustained HBeAg

seroconversion, defined as the loss of HBeAg and development of antibody to HBeAg (anti-HBe). This is a

key marker of partial immune control over the virus [5]. This protocol ensures consistent and accurate

monitoring of this critical treatment endpoint in clinical trials involving besifovir.

Patient Population and Enrollment

Inclusion Criteria: Adult patients (e.g., ≥20 years) with chronic HBeAg-positive hepatitis B, elevated

ALT levels, and HBV DNA levels >1.0×10^5 copies/mL (approximately 17,241 IU/mL) [3].
Exclusion Criteria: Co-infection with hepatitis C, D, or HIV; presence of hepatocellular carcinoma; or

decompensated liver disease [3].

Experimental Workflow and Monitoring Schedule

The following diagram illustrates the key stages and decision points in the monitoring protocol for a patient

on besifovir therapy:
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Monitoring Schedule (Every 12-24 Weeks)

Patient Enrollment:
HBeAg-Positive CHB

Baseline Assessment:
HBeAg, Anti-HBe, HBV DNA, ALT

Initiate Besifovir Therapy
(150 mg + L-Carnitine)

On-Treatment Monitoring

Serum Tests:
HBeAg/Anti-HBe, HBV DNA, ALT

Assemble Data & Evaluate for Seroconversion

Confirmed HBeAg Seroconversion

 HBeAg Loss +
Anti-HBe Detection

Continue Therapy & Monitoring

 No Seroconversion

Click to download full resolution via product page

Detailed Methodologies

4.1. Serological Testing for HBeAg and Anti-HBe
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Principle: Quantitative chemiluminescence microparticle immunoassays (CMIA) are recommended

for high sensitivity and automation suitability [4].
Procedure:

Sample Collection: Collect peripheral blood in serum separation tubes. Centrifuge and aliquot
serum for analysis.

Assay Performance: Use commercial kits (e.g., Abbott Architect assays) according to
manufacturer's instructions.

Interpretation: A confirmed loss of HBeAg accompanied by the new appearance of anti-HBe is
classified as seroconversion. The result should be verified with a subsequent test 12-24 weeks

later [5].

4.2. Virological and Biochemical Monitoring

HBV DNA Quantification:

Method: Real-time PCR assay (e.g., COBAS AmpliPrep/COBAS TaqMan HBV test, v2.0) [4]
[2].

Frequency: Every 12-24 weeks, coinciding with serological testing.
Objective: To confirm maintained virological suppression (HBV DNA <20 IU/mL or <69 IU/mL)

alongside seroconversion [4] [2].
ALT Normalization:

Method: Standard serum chemistry analysis.
Objective: To document biochemical response. Normalization is defined as ALT falling within

the central laboratory's normal range (e.g., ≤33 U/L for females, ≤41 U/L for males) [3].

4.3. Resistance Surveillance

Indication: Perform if virological breakthrough occurs (defined as a >1 log10 IU/mL increase in

HBV DNA from nadir) [3].
Method: Population sequencing of the HBV polymerase reverse transcriptase (RT) domain.

Relevance: While no besifovir-resistant mutations emerged in clinical trials up to 192 weeks [3], in
vitro studies show that lamivudine-resistant mutants (rtL180M/M204V) may confer cross-resistance to

besifovir [6] [7]. This testing is crucial for determining subsequent treatment strategies.

Key Interpretation and Notes

Durability of Response: HBeAg seroconversion achieved with besifovir appears durable during
long-term therapy, with studies showing maintained response rates up to 192 weeks [3].

Safety Monitoring: A known side effect of besifovir is L-carnitine depletion. Therefore, serum
carnitine levels should be monitored, and supplementation (660 mg daily) must be co-administered

throughout therapy [1] [3].
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Integrated Endpoint: HBeAg seroconversion is most meaningful when combined with undetectable

HBV DNA and ALT normalization, indicating a comprehensive treatment response [1].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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